molecular formula C12H22N2O2 B3092568 (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate CAS No. 1229421-17-3

(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

Cat. No. B3092568
CAS RN: 1229421-17-3
M. Wt: 226.32 g/mol
InChI Key: QJTCVIHNVLALCL-VIFPVBQESA-N
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Description

“(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a cyclopropyl group (a three-carbon ring), and a carbamate group (consisting of an organic group linked to a carbonyl (C=O) group, which is in turn linked to an oxygen atom).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the formation of the carbamate . The exact methods would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and cyclopropyl group would contribute to the three-dimensionality of the molecule. The presence of the carbamate group could also influence the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The carbamate group is often involved in reactions, and the pyrrolidine ring can also participate in various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbamate group could influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate, related to the chemical , demonstrates the complexity and precision involved in synthesizing chiral molecules. It highlights the significance of intramolecular hydrogen bonding in stabilizing such structures, which is crucial for their potential applications in various fields, including medicinal chemistry (Weber et al., 1995).

Methodological Developments

The scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate showcases the advancements in chemical synthesis methodologies. Such developments are vital for the large-scale production of complex organic compounds, potentially leading to the discovery and development of new drugs (Li et al., 2012).

Drug Intermediate Synthesis

The synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, as described by Geng Min (2010), is a testament to the ongoing efforts in synthesizing drug intermediates. These intermediates are pivotal in the pharmaceutical industry for creating a variety of therapeutic agents (Geng Min, 2010).

Chemical Stability and Reactivity

The study on the kinetics of gas-phase elimination of heterocyclic carbamates, including tert-butyl-1-pyrrolidine carboxylate, provides insights into the thermal stability and reactivity of such compounds. Understanding these properties is essential for their safe handling and application in various chemical processes (Brusco et al., 2002).

Enantioselective Synthesis

The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy exemplifies the significance of enantioselective synthesis in producing chiral molecules with high optical purity. Such methodologies are crucial for the development of enantiomerically pure pharmaceuticals (Chung et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrrolidine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTCVIHNVLALCL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@H]2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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